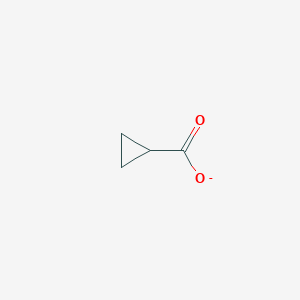
Cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylate is a monocarboxylic acid anion. It is a conjugate base of a cyclopropanecarboxylic acid.
Applications De Recherche Scientifique
Agricultural Applications
Insecticides and Pesticides
Cyclopropanecarboxylate esters have been identified as promising candidates for use as pesticides, particularly as insecticides. These compounds exhibit high insecticidal activity against a range of pests, including cockroaches (Blattella germanica), demonstrating rapid knockdown effects . The structural versatility of cyclopropanecarboxylates allows for the development of various formulations that can target specific pest populations effectively .
Ethylene Biosynthesis Regulation
Recent studies have highlighted the role of cyclopropanecarboxylic acids, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), as crucial regulators in ethylene biosynthesis. This regulation is vital for managing plant growth and fruit ripening processes. The development of new functionally substituted cyclopropanecarboxylic acids shows promise in enhancing agricultural practices by controlling ethylene levels, thus improving the quality and shelf life of fruits and vegetables .
Biochemical Applications
Metabolic Studies
this compound has been studied for its metabolic pathways and effects on liver function. Research indicates that it rapidly forms coenzyme-A esters in perfused livers, suggesting potential roles in metabolic processes . Understanding these biochemical interactions can lead to insights into energy metabolism and the physiological impacts of this compound in living organisms.
Microbial Utilization
A novel strain of Rhodococcus rhodochrous has been isolated that utilizes this compound as its sole carbon and energy source. This finding opens avenues for bioremediation and the development of microbial processes that can convert this compound into useful metabolites or biofuels .
Pharmaceutical Applications
Drug Design and Development
Cyclopropanecarboxylates are being explored for their potential in drug design, particularly as inhibitors in various enzymatic pathways. Molecular docking studies have indicated that certain derivatives exhibit strong binding affinities to enzymes involved in ethylene biosynthesis, which could lead to the development of new therapeutic agents targeting plant growth regulation .
Summary of Key Findings
The following table summarizes the significant applications and findings related to this compound:
Propriétés
Formule moléculaire |
C4H5O2- |
|---|---|
Poids moléculaire |
85.08 g/mol |
Nom IUPAC |
cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1 |
Clé InChI |
YMGUBTXCNDTFJI-UHFFFAOYSA-M |
SMILES |
C1CC1C(=O)[O-] |
SMILES canonique |
C1CC1C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















